molecular formula C14H20O6 B081143 Phenethyl beta-D-galactopyranoside CAS No. 14861-16-6

Phenethyl beta-D-galactopyranoside

Cat. No. B081143
CAS RN: 14861-16-6
M. Wt: 284.3 g/mol
InChI Key: MLRIJUWUQTVDQE-MBJXGIAVSA-N
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Description

Phenethyl beta-D-galactopyranoside (PEG) is a chemical compound that belongs to the class of galactosides. It is a white crystalline powder that is soluble in water and has various applications in scientific research.

Scientific Research Applications

  • Selective inhibition of Escherichia coli : Phenethyl beta-D-galactopyranoside (PEG) can inhibit Escherichia coli by being hydrolyzed to form phenethyl alcohol, which is toxic to E. coli. This property allows for the selective inhibition of E. coli in the presence of Salmonella typhimurium (Johnston & Thatcher, 1967).

  • β-Galactosidase activity assay : PEG is used in assays for β-galactosidase activity, a common reporter gene in biological research. It is involved in the development of assay methods that are more sensitive and stable than traditional methods (Gong et al., 2009).

  • Inhibitor for glycosyltransferases : PEG has been used to develop inhibitors for enzymes like alpha(1→2)-fucosyltransferase. This application is significant in medicinal chemistry, providing insights into enzyme function and potential therapeutic targets (Palcic et al., 1989).

  • Study of β-Galactosidase from Thermomyces lanuginosus : Research involving PEG has contributed to the characterization of β-galactosidase enzymes, which are crucial for understanding various biological processes and potential industrial applications (Fischer et al., 1995).

  • Blood-Group H Gene-Associated Studies : PEG has been utilized in studies related to the blood-group H gene-associated guanosine diphosphate L-fucose:β-D-galactosyl alpha-2-L-fucosyltransferase, contributing to our understanding of blood group biochemistry (Chester et al., 1976).

  • Senescence-Associated β-Galactosidase Detection : PEG is used in detecting senescence-associated β-galactosidase in cells, an important marker for studying cellular aging and related diseases (van der Loo et al., 1998).

  • Neuroprotective, Anti-Inflammatory, and Antioxidant Studies : Phenylethanoid glycosides, related to PEG, have shown significant bioactivities in various diseases, demonstrating the importance of such compounds in medicinal chemistry research (Xue & Yang, 2016).

  • Fluorescent Labeling of β-Galactosidases : PEG is involved in the development of fluorescent labeling methods for β-galactosidases, aiding in proteomics and enzyme research (Kurogochi et al., 2004).

Mechanism of Action

Target of Action

Phenethyl beta-D-galactopyranoside primarily targets β-galactosidase , a hydrolytic enzyme . This enzyme is a vital biomarker for cell senescence and primary ovarian cancers . It catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule .

Mode of Action

The compound interacts with its targets through the formation of intra and intermolecular hydrogen bond networks . These interactions add stability to the aggregates and play a decisive role in the formation of dimers . The smallest change in a substituent, from axial to equatorial position, can significantly influence these interactions .

Biochemical Pathways

This compound affects the biochemical pathways involving β-galactosidase. The enzyme is closely associated with primary ovarian cancers and cell senescence . It also plays a critical role in the energy metabolism of many living organisms . The compound’s interactions can amplify small structural changes between sugar units, helping other molecules (proteins, receptors) to easily read the sugar code of glycans .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with β-galactosidase. By influencing the activity of this enzyme, the compound can potentially affect various biological processes, including energy metabolism and immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the stability and activity of the enzymes it targets . Additionally, the compound’s interactions and effects can be influenced by the presence of other molecules in its environment .

Future Directions

The future directions of Phenethyl beta-D-galactopyranoside research could involve further exploration of its role in the formation of intra and intermolecular hydrogen bond networks . Additionally, the development of novel β-galactosidases derived from microbial sources or by engineering means together have converted the enzyme into a relevant synthetic tool with the use of efficient recombinant systems .

Biochemical Analysis

Biochemical Properties

Phenethyl beta-D-galactopyranoside is known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been found to be hydrolyzed by the enzyme β-galactosidase, which catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This interaction is crucial for various biochemical reactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, it has been reported that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that this compound can form extensive hydrogen bond networks with interacting molecules, which can significantly influence its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, and it has been found that the effects of this product can vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRIJUWUQTVDQE-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933439
Record name 2-Phenylethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14861-16-6
Record name 2-Phenylethyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14861-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl beta-D-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl β-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the synthesis of (R)-phenethyl beta-D-galactopyranoside significant in terms of its stereoselectivity?

A1: The study [] highlights the significance of employing a specific preparation of beta-galactosidase (from Aspergillus oryzae) called EPRP (enzyme precipitated and rinsed with propanol). This preparation, used in low water conditions, exhibits exceptional enantioselectivity (E > 1000) for the synthesis of (R)-phenethyl beta-D-galactopyranoside from racemic 1-phenylethanol and D-galactose. [] This high enantioselectivity means that the enzymatic synthesis overwhelmingly favors the production of the (R)-enantiomer over the (S)-enantiomer, which is crucial for potential pharmaceutical applications where specific stereoisomers often exhibit distinct biological activities.

Q2: What potential applications does phenethyl beta-D-galactopyranoside hold based on its demonstrated biological activity?

A2: The research paper [] focuses on the antibacterial properties of both phenethyl alcohol and this compound. [] This suggests that this compound could potentially be investigated further for its use in developing novel antibacterial agents. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

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